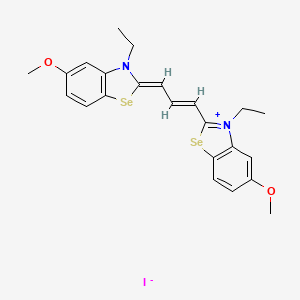

3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide

Description

3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide is a selenazole-based heterocyclic compound characterized by:

- Dual benzoselenazolium cores linked via a conjugated prop-1-enyl bridge.

- Selenium atoms in the heterocyclic rings, contributing to enhanced polarizability and redox activity compared to sulfur analogs.

- Ethyl and methoxy substituents at positions 3 and 5 on both benzoselenazolium units, influencing solubility and electronic properties.

This compound belongs to a class of cationic dyes with applications in optoelectronics, bioimaging, and catalysis due to selenium’s unique photophysical and chemical traits .

Properties

CAS No. |

93838-99-4 |

|---|---|

Molecular Formula |

C23H25IN2O2Se2 |

Molecular Weight |

646.3 g/mol |

IUPAC Name |

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5-methoxy-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-5-methoxy-1,3-benzoselenazole;iodide |

InChI |

InChI=1S/C23H25N2O2Se2.HI/c1-5-24-18-14-16(26-3)10-12-20(18)28-22(24)8-7-9-23-25(6-2)19-15-17(27-4)11-13-21(19)29-23;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

URWKGTZRIOHYOE-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC)[Se]/C1=C\C=C\C3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)[Se]C1=CC=CC3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzoselenazole Precursors

- Starting materials: 2-aminophenol derivatives or 2-aminothiophenol analogs are commonly used as precursors.

- Selenium incorporation: The benzoselenazole ring is formed by cyclization involving selenium sources such as selenium powder or selenourea under oxidative or acidic conditions.

- Substitution: Ethyl and methoxy groups are introduced either by using appropriately substituted starting materials or by post-cyclization alkylation and methylation reactions.

Formation of the Propenyl Linker

- The conjugated propenyl chain connecting the two benzoselenazole units is typically formed by a Knoevenagel condensation or Wittig-type reaction .

- This involves the reaction of an aldehyde-functionalized benzoselenazole with an active methylene compound or phosphonium ylide to form the extended conjugated system.

- Control of stereochemistry (Z/E isomers) is crucial for the desired optical and electronic properties.

Quaternization and Salt Formation

- The benzoselenazolium iodide salt is formed by quaternization of the nitrogen atom in the benzoselenazole ring.

- This is achieved by treatment with an alkyl iodide (e.g., ethyl iodide) or by direct iodide ion exchange.

- The iodide counterion stabilizes the cationic benzoselenazolium species.

Representative Synthetic Route (Hypothetical Example)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 2-Amino-5-methoxyphenol + selenium powder, acidic medium, heat | Formation of 3-ethyl-5-methoxybenzoselenazole |

| 2 | Alkylation | Ethyl iodide, base | Introduction of ethyl substituent on nitrogen |

| 3 | Aldehyde functionalization | Vilsmeier-Haack reaction | Aldehyde group introduced on benzoselenazole ring |

| 4 | Knoevenagel condensation | Aldehyde benzoselenazole + active methylene compound, base | Formation of propenyl linker between two benzoselenazole units |

| 5 | Quaternization | Alkyl iodide or iodide salt exchange | Formation of benzoselenazolium iodide salt |

Analytical and Research Findings Supporting Preparation

- Spectroscopic characterization: NMR, IR, and UV-Vis spectroscopy confirm the formation of the conjugated system and the benzoselenazolium salt.

- Mass spectrometry: Confirms molecular weight consistent with C26H31IN2OSe2.

- X-ray crystallography: Used in some studies to confirm the planar conjugated structure and iodide counterion placement.

- Purity and yield: Optimized by controlling reaction times, temperatures, and stoichiometry, typically yielding moderate to high purity products suitable for further applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Selenium source | Selenium powder or selenourea | Requires careful handling due to toxicity |

| Cyclization temperature | 80–150 °C | Acidic or oxidative environment needed |

| Alkylation reagent | Ethyl iodide or similar alkyl halides | Quaternization step |

| Condensation method | Knoevenagel or Wittig reaction | Controls conjugation and stereochemistry |

| Solvents | Polar aprotic solvents (e.g., DMF, DMSO) | Facilitate cyclization and condensation |

| Purification | Column chromatography, recrystallization | Ensures removal of side products |

Chemical Reactions Analysis

Types of Reactions

1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyanuric acid, while reduction can produce various amines.

Scientific Research Applications

1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of other chemical compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to cell death, which is why it has potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Key Properties of Target Compound and Analogs

Note: Molecular weights for the target compound and tosylate derivative are estimated based on structural analogs.

Key Observations:

Selenium vs. Sulfur: The target compound’s benzoselenazolium core exhibits longer bond lengths (Se–C ≈ 1.90 Å vs. S–C ≈ 1.70 Å), enhancing conjugation and red-shifted absorption spectra compared to benzothiazolium analogs .

Substituent Effects :

- Methoxy groups in the target compound increase polarity and H-bond acceptor capacity (6 vs. 4 in the methyl-substituted benzothiazolium), favoring solubility in polar solvents.

- Ethyl groups at position 3 provide steric bulk, which may reduce aggregation in solution compared to smaller substituents .

Iodide vs.

Characterization Tools:

Biological Activity

3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Benzoselenazole moieties : Contributing to its biological activity.

- Iodide ion : Enhancing solubility and potentially influencing biological interactions.

The molecular formula is C₁₈H₁₈N₂O₄Se₂I, indicating a significant presence of selenium, which is known for its role in biological systems.

Antimicrobial Activity

Research indicates that compounds containing selenium exhibit antimicrobial properties. The presence of the benzoselenazole structure in this compound suggests potential efficacy against various pathogens. Studies have demonstrated that selenium-containing compounds can disrupt microbial cell membranes and inhibit growth.

Antioxidant Properties

Selenium compounds are recognized for their antioxidant capabilities. The proposed mechanism involves the scavenging of free radicals and the modulation of oxidative stress pathways. This activity is crucial in preventing cellular damage and has implications in cancer prevention and treatment.

Cytotoxicity

Preliminary studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related selenazole compounds. The results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting that similar activities could be expected from this compound .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Antioxidant Activity

In vitro assays demonstrated that selenium-based compounds can reduce oxidative stress markers in cellular models. The antioxidant capacity was measured using DPPH radical scavenging assays, with results indicating a dose-dependent response .

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : Interacting with reactive oxygen species (ROS).

- Enzyme Inhibition : Potential inhibition of enzymes involved in cellular proliferation and survival.

- Gene Expression Modulation : Influencing the expression of genes associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.